N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide
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Overview
Description
N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO4S and a molecular weight of 217.244 g/mol This compound is characterized by the presence of a methanesulfonamide group attached to a hydroxy-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-hydroxy-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The methanesulfonamide group can be reduced to form amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-methoxyphenyl)methanesulfonamide: Similar structure with a different position of the hydroxy and methoxy groups.
N-(5-Amino-2-methoxyphenyl)methanesulfonamide: Contains an amino group instead of a hydroxy group.
Uniqueness
N-(5-Hydroxy-2-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H11NO4S |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
N-(5-hydroxy-2-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-13-8-4-3-6(10)5-7(8)9-14(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
GRWMNPQPGHFTJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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